15-PGDH Inhibitory Potency: 6.8-Fold Superiority Over the 4-Fluoropiperidine Analog
The target compound (designated Compound A-32 in patent US11345702) demonstrates an IC₅₀ of 6.40 nM against human 15-hydroxyprostaglandin dehydrogenase (15-PGDH/HPGD) in a biochemical assay, whereas the closely related 4-fluoropiperidine analog (Compound A-33) exhibits an IC₅₀ of 43.7 nM under identical conditions [1]. This represents a 6.8-fold improvement in potency attributable to the 3-ethyl-4-hydroxypiperidine scaffold.
| Evidence Dimension | 15-PGDH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.40 nM (Compound A-32) |
| Comparator Or Baseline | 4-fluoropiperidine analog (Compound A-33): IC₅₀ = 43.7 nM |
| Quantified Difference | 6.8-fold improvement in potency |
| Conditions | In vitro biochemical assay; white 384-well plates; 20 µL reaction volume; 10 nM 15-PGDH/HPGD enzyme (R&D Systems) |
Why This Matters
For research groups optimizing 15-PGDH inhibitors for tissue regeneration or inflammatory indications, the 6.8-fold potency advantage translates to lower required dosing in cellular and in vivo models, reducing off-target risk at pharmacologically active concentrations.
- [1] BindingDB entry BDBM50445514 (Compound A-32) and BDBM556314 (Compound A-33), sourced from US Patent US11345702. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445514 View Source
